Product packaging for Methoxy-2-naphthylacetic acid(Cat. No.:)

Methoxy-2-naphthylacetic acid

Cat. No.: B13848013
M. Wt: 216.23 g/mol
InChI Key: OQVFHDWREDKUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-naphthylacetic acid (6-MNA) is a key research compound, primarily recognized as the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone . As a prodrug, nabumetone itself is inactive and undergoes hepatic metabolism to form 6-MNA, which is responsible for the therapeutic effects . Its primary research value lies in its mechanism of action; 6-MNA inhibits cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever . Studies indicate that 6-MNA exhibits a preferential selectivity for the COX-2 isoform over COX-1. This selective inhibition is a significant focus of investigation, as it is associated with effective anti-inflammatory and analgesic action with a potentially lower risk of adverse gastrointestinal effects compared to non-selective COX inhibitors . In vitro studies on rat gastric mucosa have shown that 6-MNA has weaker effects on mucosal cyclooxygenase activity, which may contribute to a more favorable gastrointestinal profile . Beyond its application in inflammation research, 6-MNA has been the subject of studies in drug delivery. Research has explored salt formations of 6-MNA to enhance its physicochemical properties, significantly improving skin permeation for potential topical application . Furthermore, pharmacokinetic studies have demonstrated that 6-MNA achieves effective concentrations in synovial fluid and adjacent tissues, making it a relevant compound for research in joint diseases like rheumatoid arthritis and osteoarthritis . Importantly, in vitro studies on canine articular cartilage suggest that, at concentrations achieved in treated patients, 6-MNA does not inhibit glycosaminoglycan synthesis, a key process for cartilage health, distinguishing it from some other NSAIDs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B13848013 Methoxy-2-naphthylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVFHDWREDKUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization Research of Methoxy 2 Naphthylacetic Acid

Established Synthetic Pathways for 2-(6-Methoxynaphthalen-2-yl)propanoic acid

The synthesis of 2-(6-methoxynaphthalen-2-yl)propanoic acid, a compound of significant interest in the pharmaceutical industry, has been approached through various established multi-step methodologies. These pathways often commence with readily available starting materials and involve a sequence of chemical transformations to construct the target molecule.

Multi-Step Synthesis Methodologies

A common industrial synthesis starts with 2-methoxynaphthalene. google.com This route typically involves a Friedel-Crafts acylation to introduce a substituent at the C-6 position, forming the ketone intermediate 2-acetyl-6-methoxynaphthalene. google.com From this key intermediate, several routes can be taken. One such method, known as the "Willgerodt/Methyl Iodide" process, converts the ketone to an acetic acid derivative using morpholine (B109124) and sulfur, followed by esterification, methylation, and hydrolysis to yield the racemic (DL)-2-(6-methoxynaphthalen-2-yl)propanoic acid. google.com

Another established pathway involves the propionylation of 2-methoxynaphthalene. A multi-step process starting from beta-naphthal can be employed, involving methylation, propionylation, bromination, ketal formation, rearrangement, and finally hydrolysis and acidification to produce the target compound. google.com

A different approach utilizes 2,6-diisopropylnaphthalene (B42965) as a starting material, which can be converted to 2-(6-methoxy-2-naphthyl)propanoic acid through a series of intermediates including 2-(1-hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene and 2-(6-methoxy-2-naphthyl)propionaldehyde. google.com This method avoids the Friedel-Crafts acylation step. google.com

Furthermore, the synthesis can be achieved from 1-(6-Methoxy-2-naphyl)ethanol by reaction with acetyl chloride to get the corresponding ketone, followed by esterification and hydrolysis. actascientific.com The synthesis of a precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, has been described involving the palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene. researchgate.net

Catalyst Systems in Methoxy-2-naphthylacetic Acid Synthesis

For the asymmetric hydrogenation of precursors to yield the desired (S)-enantiomer, chiral ruthenium complexes have been employed. actascientific.comuou.ac.in For instance, the hydrogenation of 2-(6-methoxynaphthalen-2-yl)acrylic acid using a chiral Ruthenium complex can produce (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid with high enantiomeric excess. uou.ac.in Similarly, Ru(R)- or (S)-2,2′-bis(diarylphosphino)-1,1′-binaphthyl2 has been used for the asymmetric hydrogenation of α,β- or β,γ-unsaturated carboxylic acids to afford saturated products in high enantiomeric excesses. researchgate.net

Palladium-based catalysts are utilized in various steps, such as the carbonylation of vinyl halides to form precursors. researchgate.net Palladium-catalyzed coupling of aryl bromides with propionic acid via a TMS-enolate intermediate has also been demonstrated as a viable method. nih.gov

More recently, research has focused on developing environmentally benign catalytic routes. One such route involves the hydroformylation of 6-methoxy-2-vinylnaphthalene using a homogeneous Rh(CO)acac) catalyst with a chelating bidentate ligand, followed by oxidation of the resulting aldehyde. ncl.res.inacs.org In the oxidation step, sodium tungstate (B81510) (Na2WO4) has been shown to be an effective catalyst with hydrogen peroxide as the oxidant. ncl.res.in

Novel Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods for 2-(6-methoxynaphthalen-2-yl)propanoic acid, incorporating principles of green chemistry and exploring advanced stereoselective and regioselective techniques.

Green Chemistry Principles in this compound Synthesis

A key focus in green chemistry is the reduction of hazardous waste and the use of more environmentally friendly reagents and conditions. slideshare.net One notable advancement is the development of an electrochemical synthesis route. This method utilizes carbon dioxide as a C1 carbon source and ionic liquids as electrolytes for the electrocarboxylation of 2-(1-chloroethyl)-6-methoxynaphthalene, achieving high yields and conversion rates. nih.govuab.cat This "green" route offers a sustainable alternative for the formation of C-C bonds. nih.govuab.cat

Another environmentally benign approach is the two-step hydroformylation-oxidation route starting from 6-methoxy-2-vinylnaphthalene. acs.org This process uses a rhodium-based catalyst for hydroformylation and a tungstate catalyst for the subsequent oxidation with hydrogen peroxide, a greener oxidizing agent. ncl.res.inacs.org

The use of heteropolyacids, such as Preyssler heteropolyacid (H14[NaP5W30O110]), as green and reusable catalysts for the one-pot enantioselective synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid in water has also been reported. researchgate.net These solid acid catalysts offer advantages over traditional mineral acids due to their higher activity and reusability. researchgate.net

Stereoselective and Regioselective Synthetic Investigations

The biological activity of 2-(6-methoxynaphthalen-2-yl)propanoic acid resides primarily in the (S)-enantiomer. nict.edu.ng Therefore, stereoselective synthesis is of paramount importance. Asymmetric hydrogenation using chiral catalysts, such as ruthenium and rhodium complexes, is a well-established method to produce the (S)-enantiomer with high enantiomeric excess. researchgate.netnih.gov Cobalt-catalyzed asymmetric hydrogenation has also been explored. nih.gov

A different stereoselective strategy involves the use of chiral auxiliaries or reagents. For instance, a chiral enolate strategy has been employed for the synthesis of the (S)-enantiomer. nih.gov Another approach involves the asymmetric addition of thiophenol to an α,β-unsaturated terminal alkene precursor, followed by cleavage of the carbon-sulfur bond. nih.gov

Regioselectivity is crucial in the initial steps of synthesis, particularly during the functionalization of the naphthalene (B1677914) ring. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, controlling the position of acylation is critical. google.com Alternative routes, such as those starting from 2,6-diisopropylnaphthalene, have been developed to circumvent potential regioselectivity issues associated with Friedel-Crafts reactions. google.com Investigations into the hydroformylation of 6-methoxy-2-vinylnaphthalene have also focused on controlling the regioselectivity to favor the formation of the desired branched aldehyde precursor. ncl.res.inacs.org

Research on this compound Derivatives and Analogues

Research has extended beyond the synthesis of 2-(6-methoxynaphthalen-2-yl)propanoic acid itself to the design and synthesis of a wide array of its derivatives and analogues. These modifications are often aimed at exploring structure-activity relationships and developing new compounds with potentially improved properties.

The carboxylic acid group of 2-(6-methoxynaphthalen-2-yl)propanoic acid is a common site for derivatization. Esterification with various alcohols, including methanol (B129727) and tocopherol, has been reported. mdpi.comnih.gov Amide derivatives have also been synthesized by coupling with amino acids or other amines. nih.govresearchgate.netrjptonline.org For example, naproxen (B1676952) has been conjugated with amino acid methyl esters to create new derivatives. nih.gov

Hydrazide derivatives are another important class, which can be synthesized by reacting the methyl ester of 2-(6-methoxynaphthalen-2-yl)propanoic acid with hydrazine (B178648) hydrate. mdpi.com These hydrazides can then serve as intermediates for the synthesis of hydrazones by condensation with aldehydes and ketones. mdpi.comresearchgate.net

Furthermore, the core naphthalene structure has been modified to create analogues. This includes the synthesis of derivatives with additional substituents on the naphthalene ring, such as iodo or bromo groups. adventchembio.com Analogues where the propionic acid side chain is altered have also been investigated. For instance, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an analogue with an ethyl group instead of a methyl group, has been synthesized and studied. nih.gov

Heterocyclic analogues have also been a focus of research. Novel aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues have been synthesized, as well as derivatives containing a 1,3,4-thiadiazole-2-thiol (B7761032) moiety. nih.govuobaghdad.edu.iq These studies aim to explore new chemical space and identify compounds with unique biological profiles.

Synthesis of Alkyl Esters of this compound for Research Applications

The synthesis of alkyl esters of 6-methoxy-2-naphthylacetic acid (6-MNA) is a fundamental strategy in medicinal chemistry research. These esters serve as crucial intermediates for creating more complex derivatives and are pivotal in studying structure-activity relationships. Various synthetic methodologies have been developed, ranging from traditional chemical catalysis to advanced biocatalytic approaches, to obtain these esters with high purity and yield.

One prominent method involves the lipase-catalyzed synthesis of esters. nih.gov Research has demonstrated the use of enzymes like Carica papaya lipase (B570770) (CPL) for the transesterification of racemic naproxen methyl ester with starch in an organic solvent like isooctane. who.int This biocatalytic process is highly enantioselective, favoring the synthesis of the (S)-ester. The reaction conditions, such as temperature and the removal of byproducts like methanol, are critical for optimizing the conversion rate and yield. who.int For instance, conducting the reaction with intermittent opening to remove volatile byproducts was found to be more effective than a sealed reaction mode. who.int

Chemical methods are also widely employed. A common approach involves the reaction of 6-MNA with an alcohol in the presence of an acid catalyst. For more targeted applications, specific esters are synthesized. For example, in the development of prodrugs, 6-MNA can be reacted with bromo-acetic acid 2-trimethylsilanyl-ethyl ester in the presence of sodium carbonate (Na₂CO₃) and an anhydrous solvent like dimethylformamide (DMF) to produce the corresponding ester intermediate. google.com Another method involves converting 6-MNA to its more reactive acid chloride derivative, which is then reacted with an alcohol, such as glycine (B1666218) methyl ester hydrochloride, in the presence of a base like triethylamine (B128534). google.com

Furthermore, advanced catalytic systems have been developed for asymmetric synthesis. A novel approach uses a bisoxazoline/cobalt catalyst for the asymmetric Kumada cross-coupling reaction between a racemic 2-halogenated propionate (B1217596) and a 6-methoxyl-naphthyl Grignard reagent to produce (S)-naproxen esters. google.com This method, followed by recrystallization and catalytic hydrogenation, yields the final product with high optical purity. google.com

Below is a table summarizing various synthetic approaches for alkyl esters of 6-methoxy-2-naphthylacetic acid and its close analogue, naproxen.

Ester TypeSynthetic MethodKey Reagents/CatalystsPurpose/Application
(S)-Naproxen 2-N-morpholinoethyl esterLipase-catalyzed enantioselective transesterificationRacemic 2,2,2-trifluoroethyl naproxen ester, Lipase, IsooctaneProdrug synthesis
(S)-Naproxen starch esterLipase-catalyzed trans-esterificationRacemic naproxen methyl ester, Starch, Carica papaya lipase (CPL)Synthesis of macromolecular prodrugs
(S)-Naproxen esterAsymmetric Kumada cross-couplingRacemic 2-halogenated propionate, 6-methoxyl-naphthyl Grignard reagent, Bisoxazoline/cobalt catalystAsymmetric synthesis of chiral esters
6-MNA 2-trimethylsilanyl-ethyl bromo-acetate esterEsterification6-MNA, Bromo-acetic acid 2-trimethylsilanyl-ethyl ester, Na₂CO₃, DMFIntermediate for prodrug synthesis
6-MNA glycine methyl esterAcyl chloride reaction6-MNA acid chloride, Glycine methyl ester hydrochloride, TriethylamineIntermediate for amide prodrug synthesis

Synthesis of Prodrug Analogues of this compound for Mechanistic Studies

The development of prodrugs of 6-methoxy-2-naphthylacetic acid (6-MNA) is a key area of research aimed at improving its physicochemical properties and understanding its metabolic pathways. google.comtandfonline.com Nabumetone (B1676900) itself is a prodrug that is converted in the liver to the active 6-MNA. google.comnih.gov However, research focuses on creating novel prodrugs that offer more efficient conversion to the active metabolite. google.com These prodrugs are essential tools for mechanistic studies, allowing researchers to investigate factors like solubility, membrane permeability, and enzymatic hydrolysis. nih.govresearchgate.net

One major class of prodrugs is piperazinylalkyl esters. nih.govresearchgate.net These are synthesized by coupling 6-MNA with various piperazinylalkyl alcohols. These ionizable prodrugs exhibit pH-dependent solubility and lipophilicity, which is crucial for studying their behavior in different biological compartments. nih.gov For instance, these esters show higher aqueous solubility at a lower pH (5.0) and greater lipophilicity at physiological pH (7.4) compared to the parent compound. nih.govresearchgate.net Studies on their chemical and enzymatic hydrolysis in aqueous buffers and human serum reveal their stability and bioconversion rates, providing insights into their in vivo fate. nih.govresearchgate.net The half-life of these prodrugs can range from 10 to 60 minutes in human serum, indicating rapid enzymatic conversion to 6-MNA. nih.gov

Glycolamide esters represent another significant group of prodrugs developed for mechanistic evaluation. capes.gov.br These are synthesized to explore alternative biodegradable linkages. Research on these esters focuses on their physicochemical properties, chemical stability across a range of pH values, and the kinetics of their enzymatic hydrolysis. capes.gov.br

Other synthetic strategies involve creating ester prodrugs with different promoieties to study their influence on bioconversion. For example, a 2-oxo-propyl ester of 6-MNA was synthesized by reacting 6-MNA with chloroacetone (B47974) in the presence of sodium carbonate and DMF. googleapis.com The synthesis of various novel morpholinyl- and methylpiperazinylacyloxyalkyl esters has also been reported. acs.org These compounds are prepared by coupling a naproxen hydroxyalkyl ester with the corresponding acyl acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. acs.org

The table below details several prodrug analogues of 6-MNA and their relevance in mechanistic studies.

Prodrug AnalogueSynthetic ApproachKey FeatureMechanistic Study Application
Piperazinylalkyl estersEsterification of 6-MNA with piperazinylalkyl alcohols.Ionizable, pH-dependent solubility and lipophilicity.Studying percutaneous delivery, chemical and enzymatic hydrolysis kinetics. nih.govresearchgate.net
Glycolamide estersEsterification of 6-MNA with glycolamides.Biodegradable amide linkage.Evaluating chemical stability and enzymatic bioconversion. capes.gov.br
Morpholinyl- and Methylpiperazinylacyloxyalkyl estersCoupling of naproxen hydroxyalkyl ester with morpholinyl- or methylpiperazinyl-acyl acids using DCC/DMAP.Biphasic solubility and rapid enzymatic hydrolysis.Investigating relationship between solubility, lipophilicity, and topical delivery. acs.org
2-Oxo-propyl esterReaction of 6-MNA with chloroacetone.Ester linkage susceptible to hydrolysis.Profile of gastrointestinal irritancy and bioconversion. googleapis.com

Preparation of Salts of this compound for Enhanced Research Permeability

Improving the aqueous solubility and permeability of 6-methoxy-2-naphthylacetic acid (6-MNA) is critical for its application in various research models, particularly for in vitro and in vivo studies of its biological activity. While 6-MNA itself is a carboxylic acid and can form salts with bases, research has focused on creating prodrugs that are ionizable and exist as salts under specific pH conditions, thereby enhancing properties like solubility and permeability. nih.gov

A primary strategy involves the synthesis of ester prodrugs containing basic, ionizable groups such as piperazine (B1678402) moieties. nih.govresearchgate.net These piperazinylalkyl ester prodrugs of 6-MNA can be considered temporary salts. nih.gov At a slightly acidic pH of 5.0, the piperazine nitrogen is protonated, forming a water-soluble salt. This increased solubility is advantageous for formulation and administration in research settings. Conversely, at a physiological pH of 7.4, the prodrug is less protonated and more lipophilic, which can facilitate passage across biological membranes. nih.govresearchgate.net

The synthesis of these ionizable prodrugs involves standard esterification procedures. For example, piperazinylalkyl ester prodrugs of 6-MNA were synthesized and their partition coefficients (log P) were determined at different pH values to quantify the change in lipophilicity. nih.gov One particular prodrug showed an 11.2-fold enhancement in skin permeation compared to 6-MNA at pH 7.4, demonstrating the success of this approach in improving research permeability. nih.gov

Similarly, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of the related compound naproxen were developed. acs.org The inclusion of the methylpiperazinyl group, in particular, creates a structure that is partially un-ionized under neutral and slightly acidic conditions. acs.org This provides a desirable balance of aqueous solubility (as the salt form) and lipophilicity (as the free base form), which was shown to improve topical delivery. acs.org The best-performing prodrug in this series led to a 4-fold enhancement in skin permeation at pH 7.4 compared to naproxen. acs.org

The table below summarizes how the preparation of ionizable prodrugs, which can form salts, enhances properties relevant for research.

Ionizable MoietypH of Enhanced SolubilitypH of Enhanced Lipophilicity/PermeabilityFold Enhancement in PermeabilityResearch Application
Piperazinylalkyl5.07.4Up to 11.2-foldIn vitro percutaneous delivery studies. nih.govresearchgate.net
Methylpiperazinylacyloxyalkyl5.07.44.0-foldTopical delivery research. acs.org

Development of Other Conjugates and Modified Structures

Beyond simple esters and salts, research into 6-methoxy-2-naphthylacetic acid (6-MNA) has explored a variety of other conjugates and modified structures to investigate new therapeutic potentials and delivery mechanisms. These modifications often involve attaching the 6-MNA molecule to larger carriers or other functional groups.

One area of investigation is the creation of macromolecular conjugates. For instance, a starch ester of (S)-naproxen, a close structural relative of 6-MNA, was synthesized via enzymatic transesterification. who.int This approach links the anti-inflammatory agent to a biocompatible polymer, which could potentially alter its release profile and bioavailability for specific research applications.

Glycolamide esters are another class of conjugates that have been synthesized and studied as potential prodrugs. capes.gov.br These structures incorporate an amide linkage within the ester promoiety, which can influence the compound's stability and rate of enzymatic cleavage.

More complex conjugates have been designed for specific delivery systems. Novel esters and amides of nonsteroidal anti-inflammatory carboxylic acids, including derivatives of 6-MNA, have been synthesized and evaluated as potential antioxidants and antiproliferative agents. googleapis.com Furthermore, piperazinylalkyl ester prodrugs of 6-MNA were specifically designed for percutaneous drug delivery. nih.gov In a similar vein, research on naproxen, the propionic acid analogue of 6-MNA, has led to the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery. acs.org These conjugates are engineered to have a balance of solubility and lipophilicity to optimize skin permeation. acs.org

Structural modifications of the core naphthylacetic acid scaffold are also an area of interest. For example, (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is an analogue where the naphthalene ring is partially saturated. smolecule.com This modification alters the planarity and electronic properties of the molecule, and it is studied as an analogue to investigate its potential for inhibiting enzymes like prostaglandin-endoperoxide synthase (PTGS). smolecule.com

The table below lists some of the other conjugates and modified structures of 6-MNA and its analogues.

Conjugate/Modification TypeExample StructureSynthetic MethodResearch Purpose
Macromolecular Conjugate(S)-Naproxen starch esterLipase-catalyzed trans-esterificationTo create a macromolecular prodrug with potentially altered release characteristics. who.int
Amide-containing EsterGlycolamide esters of 6-MNAEsterificationTo study the effect of the amide linkage on stability and bioconversion as a prodrug. capes.gov.br
Topical Delivery ConjugateMethylpiperazinylacyloxyalkyl esters of naproxenMulti-step chemical synthesisTo enhance skin permeation by balancing solubility and lipophilicity. acs.org
Modified Core Structure(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acidNot detailed in sourceTo study as an analogue for enzyme inhibition (e.g., PTGS). smolecule.com

Table of Mentioned Chemical Compounds

Chemical Name
6-methoxy-2-naphthylacetic acid (6-MNA)
Naproxen
(S)-Naproxen
(S)-Naproxen 2-N-morpholinoethyl ester
2,2,2-trifluoroethyl naproxen ester
(S)-Naproxen starch ester
Naproxen methyl ester
6-MNA 2-trimethylsilanyl-ethyl bromo-acetate ester
Bromo-acetic acid 2-trimethylsilanyl-ethyl ester
6-MNA glycine methyl ester
Glycine methyl ester hydrochloride
6-MNA acid chloride
2-halogenated propionate
6-methoxyl-naphthyl Grignard reagent
Nabumetone
Piperazinylalkyl esters
Glycolamide esters
2-Oxo-propyl ester of 6-MNA
Chloroacetone
Morpholinyl- and methylpiperazinylacyloxyalkyl esters
Naproxen hydroxyalkyl ester
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid
Isooctane
Dimethylformamide (DMF)
Sodium carbonate (Na₂CO₃)
Triethylamine
Dicyclohexylcarbodiimide (DCC)
4-(dimethylamino)pyridine (DMAP)
Methanol

Metabolic and Biotransformation Research of Methoxy 2 Naphthylacetic Acid in Biological Systems

In Vitro Studies of Prodrug Biotransformation to Methoxy-2-naphthylacetic Acid

In vitro experimental systems, which are those conducted outside of a living organism, are essential tools for dissecting the specific enzymatic processes responsible for converting nabumetone (B1676900) to its active form, 6-MNA. These studies typically utilize components of the liver, such as liver microsomes and hepatocytes, to simulate the metabolic environment of the body.

Enzymatic Pathways in Liver Microsomes and Hepatocytes

The transformation of nabumetone to 6-MNA is a multi-step process involving various enzymes located within liver cells. annualreviews.org Both cytochrome P450 (CYP) and non-cytochrome P450 enzymes play significant roles in this metabolic activation. tandfonline.comnih.gov

Research using human liver microsomes (HLMs) has identified Cytochrome P450 1A2 (CYP1A2) as the predominant enzyme responsible for the formation of 6-MNA from nabumetone. nih.govresearchgate.net Studies have shown a strong correlation between the rate of 6-MNA formation and the activity and protein content of CYP1A2 in HLMs. nih.gov

While CYP1A2 is the primary catalyst, other P450 isoforms contribute to a lesser extent. nih.govdrugsporphyria.net In vitro experiments with cDNA-expressed recombinant P450s have demonstrated that CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1 can also catalyze the formation of 6-MNA, although their contribution is considered minor compared to CYP1A2. nih.govpsu.edu The involvement of these enzymes highlights the complexity of nabumetone metabolism. The conversion process is thought to proceed through an initial hydroxylation to form an α-hydroxyketone intermediate. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in 6-MNA Formation
EnzymeRole in 6-MNA FormationSupporting Evidence
CYP1A2Predominant roleStrong correlation with 6-MNA formation in HLMs; major form in recombinant P450 studies. nih.govresearchgate.net
CYP1A1Minor contributionCatalyzes 6-MNA formation in recombinant P450 experiments. nih.gov
CYP2B6Minor contributionCatalyzes 6-MNA formation in recombinant P450 experiments. nih.govpsu.edu
CYP2C19Minor contributionCatalyzes 6-MNA formation in recombinant P450 experiments; additional correlations found with its model activities. nih.govpsu.edu
CYP2D6Minor contributionCatalyzes 6-MNA formation in recombinant P450 experiments. nih.govpsu.edu
CYP2E1Minor contributionCatalyzes 6-MNA formation in recombinant P450 experiments. nih.govpsu.edu

Recent research has shed light on the significant role of non-cytochrome P450 enzymes, particularly Flavin-containing monooxygenase 5 (FMO5), in the metabolic activation of nabumetone. tandfonline.comnih.gov FMO5 has been shown to catalyze a Baeyer-Villiger oxidation of nabumetone, a key step that converts the ketone group in nabumetone to an ester. nih.govresearchgate.net This reaction is crucial for the subsequent hydrolysis and oxidation steps that ultimately lead to the formation of 6-MNA. vulcanchem.comtaylorandfrancis.com

The involvement of FMO5 introduces an alternative pathway to the direct oxidation by CYP enzymes. tandfonline.comtandfonline.com Studies have demonstrated that FMO5 efficiently oxidizes nabumetone to its corresponding acetate (B1210297) ester, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA), in vitro. tandfonline.comnih.gov This ester is then further metabolized by other non-CYP enzymes, such as esterases and dehydrogenases, to yield 6-MNA. annualreviews.orgvulcanchem.com

Identification and Characterization of Intermediate Metabolites (e.g., 3-hydroxy nabumetone, 6-MNEA, 6-MNE-ol, 6-MN-CHO)

The biotransformation of nabumetone to 6-MNA proceeds through several identifiable intermediate metabolites. The synthesis and characterization of these intermediates have been crucial for elucidating the complete metabolic pathway. tandfonline.comnih.gov

One of the key intermediates is 3-hydroxy nabumetone . nih.govupce.cz This metabolite is formed through the hydroxylation of nabumetone, a reaction that can be catalyzed by various CYP isoforms. nih.gov Further metabolism of 3-hydroxy nabumetone can lead to the formation of 6-MNA. tandfonline.com

Other critical intermediates in the non-CYP pathway have been identified as:

6-Methoxy-2-naphthylethyl acetate (6-MNEA) : Formed by the FMO5-catalyzed Baeyer-Villiger oxidation of nabumetone. tandfonline.comvulcanchem.com

2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) : An alcohol intermediate generated from the hydrolysis of 6-MNEA. tandfonline.comnih.gov

2-(6-methoxynaphthalen-2-yl)acetaldehyde (B13589224) (6-MN-CHO) : An aldehyde intermediate formed from the oxidation of 6-MNE-ol. tandfonline.comnih.gov

The identification of these intermediates was confirmed through high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses of incubation mixtures of nabumetone with cryopreserved hepatocytes and recombinant enzymes. tandfonline.com

Table 2: Intermediate Metabolites in the Formation of 6-MNA
Intermediate MetaboliteAbbreviationFormation Pathway
3-hydroxy nabumetone-Hydroxylation of nabumetone by CYP enzymes. nih.govupce.cz
6-Methoxy-2-naphthylethyl acetate6-MNEABaeyer-Villiger oxidation of nabumetone by FMO5. tandfonline.comvulcanchem.com
2-(6-methoxynaphthalen-2-yl)ethan-1-ol6-MNE-olHydrolysis of 6-MNEA. tandfonline.comnih.gov
2-(6-methoxynaphthalen-2-yl)acetaldehyde6-MN-CHOOxidation of 6-MNE-ol. tandfonline.comnih.gov

Kinetic Analysis of this compound Formation

Kinetic studies are essential for quantifying the efficiency of the enzymatic reactions involved in 6-MNA formation. In human liver microsomes, the formation of 6-MNA from nabumetone follows monophasic Michaelis-Menten kinetics. nih.govebi.ac.uk

The apparent Michaelis constant (Km) and maximum velocity (Vmax) for 6-MNA formation in HLMs have been determined to be approximately 75.1 µM and 1304 pmol/min/mg protein, respectively. nih.gov For recombinant CYP1A2, the major enzyme involved, the apparent Km is 45 µM and the Vmax is 8.7 pmol/min/pmol P450. nih.govresearchgate.net These values provide a quantitative measure of the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Experimental Models for Metabolic Pathway Elucidation

A variety of in vitro experimental models are employed to investigate the metabolic pathways of nabumetone. These models allow researchers to study the biotransformation in a controlled environment and to identify the specific enzymes and intermediates involved.

Commonly used experimental models include:

Human Liver Microsomes (HLMs) : These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes. nih.govpsu.edu They are widely used to study phase I metabolic reactions.

Human Hepatocytes : These are the main cells of the liver and contain a full complement of both phase I and phase II metabolic enzymes. tandfonline.comnih.gov Cryopreserved hepatocytes are often used to provide a more complete picture of metabolism.

cDNA-Expressed Recombinant P450s : These are individual human P450 enzymes produced in a cellular system (e.g., insect cells). nih.govresearchgate.net They are invaluable for determining the specific contribution of each P450 isoform to a metabolic reaction.

Liver S9 Fractions : This is a subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions. tandfonline.comnih.gov

Recombinant FMO5 : The use of purified, recombinant FMO5 has been instrumental in confirming its role in the Baeyer-Villiger oxidation of nabumetone. nih.govtandfonline.com

The use of selective chemical inhibitors and monoclonal anti-P450 antibodies in these systems further helps to pinpoint the contribution of specific enzymes. nih.gov For example, furafylline, a specific inhibitor of CYP1A2, has been shown to markedly inhibit the formation of 6-MNA in HLMs. nih.gov

Biochemical and Molecular Interaction Studies of Methoxy 2 Naphthylacetic Acid

Enzyme Inhibition and Modulation Research

Prostaglandin-Endoperoxide Synthase (PTGS/COX) Inhibition Mechanisms

6-Methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the prodrug nabumetone (B1676900), is a well-documented inhibitor of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX). nih.govpatsnap.compnas.orgnih.gov This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. patsnap.comoup.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. patsnap.commedcentral.com

Research indicates that 6-MNA exhibits a preferential inhibitory effect on COX-2 over COX-1. patsnap.comtandfonline.com This selectivity for COX-2 is a significant aspect of its mechanism, as it is thought to contribute to a reduced risk of certain side effects associated with non-selective NSAIDs that strongly inhibit COX-1. patsnap.com However, the degree of selectivity reported can vary depending on the assay system used, with some studies indicating that at higher concentrations, 6-MNA can inhibit both isoforms. oup.comuptodateonline.ir In some in vitro models, 6-MNA has been described as a competitive and selective inhibitor of COX-2. scbt.com

The binding kinetics of 6-MNA and structurally related compounds like naproxen (B1676952) have been a subject of study. Naproxen, which shares a similar naphthalene (B1677914) core, is characterized by a "mixed" inhibition pattern, which is neither purely competitive nor classic time-dependent inhibition. oup.com This suggests a complex interaction with the enzyme. While a crystal structure of 6-MNA bound to COX is not available, studies on naproxen provide insights into the potential binding mode. For naproxen, the methoxy (B1213986) group is oriented towards the top of the COX active site's hydrophobic channel. nih.gov The acetic acid side chain is crucial for its inhibitory activity, interacting with key residues in the enzyme's active site.

The inhibitory potency of 6-MNA against COX enzymes has been quantified in various studies, though the values can differ based on the species and the specific in vitro assay conditions.

Table 1: Inhibitory Potency of 6-Methoxy-2-naphthylacetic acid (6-MNA) against COX Isoforms

Enzyme SourceIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Reference
Human recombinant7020 oup.com
Murine (in cos-1 cells)Preferential inhibition of PGHS-2- patsnap.com
OvineKᵢ = 21Kᵢ = 19 oup.com

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Interactions with Other Enzyme Systems

Beyond its well-established role as a COX inhibitor, research has explored the interactions of 6-methoxy-2-naphthylacetic acid with other enzyme systems. One significant area of interaction is with drug-metabolizing enzymes. The conversion of the prodrug nabumetone to its active form, 6-MNA, is a critical step. Studies have shown that this metabolic activation is not solely dependent on the cytochrome P450 (CYP) system. Non-cytochrome P450 enzymes, such as flavin-containing monooxygenase 5 (FMO5), have been demonstrated to catalyze this transformation through a Baeyer-Villiger oxidation mechanism. tandfonline.com Furthermore, within the CYP family, CYP1A2 has been identified as playing a predominant role in the metabolism of nabumetone to 6-MNA in human liver microsomes. researchgate.net

In addition to metabolizing enzymes, 6-MNA has been shown to interact with plasma proteins. In vitro studies have indicated that 6-MNA has the potential to displace other protein-bound drugs from their binding sites on proteins such as albumin. medcentral.com This suggests a competitive binding interaction with these proteins, which could have implications for the pharmacokinetics of co-administered drugs.

Substrate Specificity and Affinity Studies

Substrate specificity and affinity studies for 6-methoxy-2-naphthylacetic acid have primarily focused on its interaction with its main pharmacological targets, the COX enzymes, and its binding to plasma proteins. The compound itself is not a substrate for the COX enzymes but rather an inhibitor that binds with a certain affinity. The affinity for COX-2 is generally reported to be higher than for COX-1, which forms the basis of its preferential inhibition. patsnap.com The inhibition constants (Ki) for ovine COX-1 and COX-2 have been reported to be 21 µM and 19 µM, respectively, indicating a relatively similar affinity for both isoforms in this specific assay system. oup.com

The lipophilicity of 6-MNA, which influences its interaction with biological membranes and binding to proteins, has also been a subject of investigation. The partition coefficient (log P) of 6-MNA varies with pH, showing higher lipophilicity at a more acidic pH. tandfonline.com This characteristic is relevant for its ability to access the active site of COX enzymes, which is located within the lipid bilayer of the endoplasmic reticulum.

Studies on the formation of salts of 6-MNA have been conducted to modulate its physicochemical properties, such as solubility and permeability. tandfonline.comtandfonline.com These studies, while not directly examining substrate specificity, provide valuable information on how modifications to the molecule can affect its affinity for different environments and its potential for interaction with biological systems.

Cellular Level Investigations (In Vitro Models)

Effects on Glycosaminoglycan Synthesis in Articular Cartilage In Vitro

The effect of 6-methoxy-2-naphthylacetic acid on the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix of articular cartilage, has been investigated in in vitro models. In a study using normal and osteoarthritic canine articular cartilage, 6-MNA was evaluated to determine its impact on chondrocyte synthetic activity. The results indicated that at concentrations achieved in the plasma of patients treated with nabumetone, 6-MNA did not inhibit the synthesis of glycosaminoglycans. nih.govresearchgate.net This finding was in contrast to some other nonsteroidal anti-inflammatory drugs, which showed a propensity to suppress this synthetic activity. nih.govresearchgate.net The experiments were conducted in both the presence and absence of serum to account for the potential influence of drug-protein binding. nih.govresearchgate.net These findings suggest that 6-MNA may have a favorable profile concerning cartilage matrix synthesis.

Modulation of Polymorphonuclear Leukocyte Activation In Vitro

The interaction of 6-methoxy-2-naphthylacetic acid with polymorphonuclear leukocytes (PMNs), key cells in the inflammatory response, has been a subject of in vitro investigation. A study specifically looked at the in vitro modulation of PMN activation by 6-MNA. oup.com While detailed findings from this specific study are not widely available, it is known that NSAIDs can influence various functions of neutrophils, including the production of reactive oxygen species (the respiratory burst). ucl.ac.uk Some NSAIDs have been shown to potentiate superoxide (B77818) production in human neutrophils, while others have an inhibitory or no effect. ucl.ac.uk The modulation of PMN activity, including their infiltration into inflamed tissues, is a crucial aspect of the anti-inflammatory effects of NSAIDs. google.com

Research on Protein Binding and Competitive Inhibition (e.g., with albumin)

6-Methoxy-2-naphthylacetic acid exhibits significant binding to plasma proteins, particularly serum albumin. researchgate.netacs.org This interaction is crucial as it influences the distribution and availability of the drug in the body. researchgate.net Crystal structure analysis has shown that 6-MNA binds to multiple sites on serum albumin. acs.orgrcsb.org This binding is a competitive process, meaning that other substances, including other drugs, can compete for the same binding sites on the albumin molecule. acs.org Such displacement can lead to an increase in the free concentration of either 6-MNA or the competing drug, potentially altering their therapeutic effects and side-effect profiles. acs.org The binding affinity of 6-MNA to albumin is a key factor in its pharmacokinetic profile. researchgate.net

Structure-Activity Relationship (SAR) Studies for Methoxy-2-naphthylacetic Acid and Analogues

Impact of Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies on 6-Methoxy-2-naphthylacetic acid and its analogues have been instrumental in understanding the chemical features necessary for their biological activity. lookchem.com These studies explore how modifications to the molecule's structure affect its therapeutic actions.

Key findings from SAR studies include:

The Naphthalene Moiety : The core naphthalene structure is a critical component for its anti-inflammatory activity.

The Acetic Acid Side Chain : The acidic side chain is vital for the inhibition of cyclooxygenase enzymes, which is the primary mechanism of action for its anti-inflammatory effects. nih.gov

The Methoxy Group : The position and presence of the methoxy group on the naphthalene ring influence the compound's potency and metabolic stability.

The table below illustrates how modifications to the parent structure can impact biological activity.

Compound/AnalogueStructural FeatureImplication for Biological Activity
6-Methoxy-2-naphthylacetic acid (6-MNA) Methoxy group at the 6-position of the naphthalene ring and an acetic acid side chain.Active metabolite with potent anti-inflammatory properties due to COX inhibition. nih.govcaymanchem.com
Naproxen A methyl group is added to the acetic acid side chain.A well-known NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. acs.orgmdpi.com
Nabumetone The acetic acid side chain is replaced with a butan-2-one group.A prodrug that is metabolized in the liver to the active 6-MNA. mdpi.comresearchgate.net This modification is designed to reduce gastrointestinal side effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research

Quantitative Structure-Activity Relationship (QSAR) is a research methodology used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For 6-Methoxy-2-naphthylacetic acid and its analogues, QSAR studies have been employed to predict their anti-inflammatory potency and to design new derivatives with potentially improved properties. google.comniscpr.res.in

These models often incorporate various molecular descriptors, such as:

Electronic properties : Describing the distribution of electrons in the molecule.

Hydrophobic properties : Indicating how the molecule interacts with a non-polar environment.

Steric properties : Relating to the size and shape of the molecule.

By analyzing these descriptors in relation to the observed biological activity of a set of compounds, QSAR models can be generated. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the drug design and discovery process. lookchem.com

Photochemistry and Photophysical Research of Methoxy 2 Naphthylacetic Acid

Photodecarboxylation Mechanisms in Various Solvents

Methoxy-2-naphthylacetic acid undergoes photodecarboxylation when exposed to light in both aerated aqueous and organic solvents. bioone.orgnih.gov A novel mechanism has been identified that deviates from the typical photodegradation pathways of similar molecules. bioone.org This process involves the generation of a naphthalene (B1677914) radical cation from the excited singlet state and the subsequent addition of oxygen before the decarboxylation step occurs. bioone.orgnih.gov In its deprotonated form, which is dominant at physiological pH, the acid does not decarboxylate from its excited singlet state but rather from its first excited triplet state with high efficiency. figshare.com Theoretical studies suggest that the energy barriers for this process are low, being less than 3 kcal/mol for this compound. figshare.com

The photodegradation of this compound can lead to the formation of products such as an alcohol and an aldehyde under aerobic conditions. ingentaconnect.com The process involves a non-decarboxylated benzylic radical intermediate that is trapped by molecular oxygen, leading to the subsequent loss of carbon dioxide. ingentaconnect.com

Generation of Radical Cations and Reactive Oxygen Species (e.g., Singlet Oxygen)

A key feature of the photochemistry of this compound is the generation of a naphthalene-like radical cation. bioone.orgnih.gov This occurs via a biphotonic process from the excited singlet state, a mechanism supported by laser flash photolysis experiments which show no involvement of the triplet state in the radical cation's formation. bioone.orgnih.gov The generation of this radical cation is a crucial step in the proposed new mechanism for photodecarboxylation. bioone.orgnih.gov

The interaction of the excited molecule with oxygen leads to the formation of reactive oxygen species (ROS), including singlet oxygen. ingentaconnect.comresearchgate.net The formation of singlet oxygen, superoxide (B77818) radical anion, and corresponding peroxyl radicals are anticipated at different stages of the photodegradation pathways. figshare.com These reactive species are implicated in the compound's effects on biological molecules, such as lipid peroxidation. figshare.com A type II photosensitization process, involving energy transfer from the triplet state of the drug to ground-state oxygen, is considered a likely contributor to its phototoxicity. researchgate.net

Photophysical Properties (e.g., Fluorescence Quenching, Singlet Lifetime)

The photophysical properties of this compound are integral to understanding its photochemical behavior. The fluorescence of the compound is quenched by molecular oxygen. bioone.orgnih.gov This quenching, along with a shorter singlet lifetime in aerated solvents, provides evidence for the involvement of the excited singlet state in the primary photochemical processes. bioone.orgnih.gov

The singlet lifetime of this compound has been a subject of study to elucidate the dynamics of its excited states. bioone.org The quenching of the singlet state by an electron acceptor like carbon tetrachloride (CCl4) has been shown to enhance the pathway leading to the radical cation. bioone.orgnih.gov This prevents intersystem crossing to the triplet state and results in a significant increase in the yield of 6-methoxy-2-naphthaldehyde, the main oxidative decarboxylation product. bioone.orgnih.gov

Spectroscopic Techniques in Photochemical Pathway Elucidation (e.g., Laser Flash Photolysis, Steady-State and Time-Resolved Fluorescence)

A variety of spectroscopic techniques have been employed to unravel the intricate photochemical pathways of this compound. Laser flash photolysis has been instrumental in demonstrating that the naphthalene radical cation is not formed from the triplet state, supporting its generation from the excited singlet state. bioone.orgnih.govuc.pt This technique allows for the direct observation and characterization of transient intermediates, such as radical cations. rsc.orgrsc.org

Steady-state and time-resolved fluorescence spectroscopy have provided crucial evidence for the involvement of the excited singlet state in the photodecarboxylation mechanism. bioone.orgnih.gov These methods have been used to study fluorescence quenching by oxygen and to measure the singlet lifetime in different environments, corroborating the proposed photochemical pathways. bioone.orgnih.gov Other spectroscopic methods like UV-Vis absorption, Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) have been used to follow the photodegradation process and identify the resulting photoproducts. researchgate.net

In Vitro Phototoxicity Assays for Mechanistic Understanding (e.g., Photohemolysis, Photoperoxidation)

To understand the biological implications of its photochemical activity, this compound has been studied using various in vitro phototoxicity assays. ingentaconnect.comresearchgate.net These tests have confirmed that the compound is phototoxic. ingentaconnect.comresearchgate.net

One such assay is photohemolysis, which measures the light-induced damage to red blood cells. ingentaconnect.comresearchgate.net The rate of photohemolysis induced by this compound was found to be inhibited by scavengers of singlet oxygen and radicals, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), sodium azide (B81097) (NaN3), and reduced glutathione (B108866) (GSH). ingentaconnect.com This suggests the involvement of both singlet oxygen (Type II mechanism) and radical species (Type I mechanism) in the phototoxic process. ingentaconnect.comresearchgate.net

Another important assay is the photoperoxidation of linoleic acid, which assesses the potential for the compound to induce lipid peroxidation. ingentaconnect.comresearchgate.net The photoperoxidation induced by this compound was significantly inhibited by sodium azide and reduced glutathione, further implicating singlet oxygen and radical species in its phototoxic effects. ingentaconnect.com These in vitro studies, along with others like the photosensitized degradation of histidine and thymine, and the Candida phototoxicity test, support a mechanism involving singlet oxygen, radicals, and electron transfer reactions for the observed phototoxicity. ingentaconnect.comresearchgate.net

Table of Research Findings on this compound Photochemistry

Parameter Observation Significance Supporting Techniques
Photodecarboxylation Occurs in aerated aqueous and organic solvents. bioone.orgnih.govKey degradation pathway.UV-Vis Spectroscopy, GC-MS researchgate.net
Mechanism Involves naphthalene radical cation from the excited singlet state. bioone.orgnih.govNovel pathway identified.Laser Flash Photolysis, Fluorescence Spectroscopy bioone.orgnih.gov
Radical Cation Generation Biphotonic process from the excited singlet state. bioone.orgnih.govCentral intermediate in photochemistry.Laser Flash Photolysis bioone.orgnih.gov
Reactive Oxygen Species Generates singlet oxygen and other ROS. figshare.comingentaconnect.comresearchgate.netContributes to phototoxicity. figshare.comIn vitro phototoxicity assays ingentaconnect.comresearchgate.net
Fluorescence Quenched by molecular oxygen. bioone.orgnih.govIndicates interaction with oxygen in the singlet state.Steady-State and Time-Resolved Fluorescence bioone.orgnih.gov
Singlet Lifetime Shorter in aerated solvents. bioone.orgnih.govSupports the role of the singlet state in photoreactions.Time-Resolved Fluorescence bioone.orgnih.gov
Phototoxicity Confirmed by in vitro assays. ingentaconnect.comresearchgate.netDemonstrates potential for light-induced biological damage.Photohemolysis, Photoperoxidation Assays ingentaconnect.comresearchgate.net

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6-Methoxy-2-naphthylacetic acid, enabling its separation from related substances, impurities, and other matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the routine analysis and quality control of 6-Methoxy-2-naphthylacetic acid. nih.govijpsdronline.com Developing and validating HPLC methods in accordance with guidelines, such as those from the International Council for Harmonisation (ICH), ensures accuracy, precision, and reliability. ijpsdronline.comresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column, such as a YMC-ODS A Pack (250mm × 4.6mm, 5μm particles) or a Wakosil ODS 5C18 (150 x 4.6 mm, 5 µm). nih.govijpsdronline.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. For instance, a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.8) in a 550:450 v/v ratio has been successfully used. ijpsdronline.comresearchgate.net Another method employs a mobile phase of acetonitrile, water, and triethylamine (B128534) (500:500:1, v/v) adjusted to pH 3 with phosphoric acid, and includes 1-heptanesulfonic acid sodium salt as an ion-pair reagent. nih.gov

Method validation includes assessing parameters like linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). ijpsdronline.comresearchgate.net For example, a validated method demonstrated linearity for related substances in the concentration range of 0.25-3μg/ml with a regression coefficient of 1.000. researchgate.net The LOD and LOQ for these impurities were found to be 0.13 and 0.25μg/ml, respectively. researchgate.net Such validated methods are suitable for quantifying impurities in pharmaceutical dosage forms with high precision and accuracy. ijpsdronline.comresearchgate.net

Interactive Data Table: HPLC Method Parameters for 6-Methoxy-2-naphthylacetic acid Analysis
ParameterMethod 1Method 2
Column YMC-ODS A Pack (250mm × 4.6mm, 5µm) ijpsdronline.comresearchgate.netWakosil ODS 5C18 (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile:10 mM Ammonium acetate buffer (pH 3.8) (550:450 v/v) ijpsdronline.comresearchgate.netAcetonitrile:Water:Triethylamine (500:500:1, v/v) with 0.5 g/L 1-heptanesulfonic acid sodium salt, pH 3 nih.gov
Flow Rate 0.8 ml/min ijpsdronline.comresearchgate.netNot Specified
Detection UV at 254 nm ijpsdronline.comresearchgate.netUV at 270 nm (for pharmaceuticals), Fluorimetric (Ex: 280 nm, Em: 350 nm) for biological fluids nih.gov
Retention Time ~5.9 min ijpsdronline.comresearchgate.netNot Specified
Linearity Range (Impurities) 0.25-3μg/ml researchgate.net5.6-67.2 ng/ml (for 6-MNA in biological fluids) nih.gov
LOD (Impurities) 0.13μg/ml researchgate.net0.2 ng for 6-MNA nih.gov
LOQ (Impurities) 0.25μg/ml researchgate.netNot Specified

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and selective trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. bioline.org.brresearchgate.net This method is particularly valuable for quantifying low levels of 6-Methoxy-2-naphthylacetic acid and its metabolites in complex biological matrices like human plasma. researchgate.netresearchgate.net

In a typical LC-MS/MS method, after sample preparation, which can involve solid-phase extraction (SPE) or liquid-liquid extraction, the analyte is separated on an HPLC column and then detected by a mass spectrometer. researchgate.netresearchgate.net The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. scielo.org.mx For 6-Methoxy-2-naphthylacetic acid, analysis is often performed in the negative ionization mode. scielo.org.mx

A validated LC-MS/MS method for the simultaneous quantification of naproxen (B1676952) (of which 6-Methoxy-2-naphthylacetic acid is a related compound) and other drugs in human plasma utilized a liquid-liquid extraction for sample cleanup. researchgate.net The method demonstrated high absolute recovery and sensitivity, with a lower limit of quantitation of 0.100 μg/mL and a short run time of only 2 minutes. researchgate.net Another study for determining 6-MNA in plasma used solid-phase extraction and achieved a limit of quantitation of 0.313 ng/ml. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used for the identification and quantification of 6-Methoxy-2-naphthylacetic acid and its metabolites, often in urine samples. igsrv.orgoup.com Due to the polar nature and lower volatility of the carboxylic acid group, derivatization is typically required before GC-MS analysis. oatext.commdpi.com This process converts the analyte into a more volatile and thermally stable compound.

Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com Following derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification. oup.com

GC-MS has been used to confirm the presence of 6-MNA in horse urine and serum samples, with the trimethylsilyl (B98337) (TMS) derivative being analyzed. igsrv.org In systematic toxicological analysis, extractive methylation is a versatile derivatization method for acidic drugs like 6-Methoxy-2-naphthylacetic acid and its metabolites in urine. oup.com

Chiral Chromatography for Enantiomeric Analysis

Since 6-Methoxy-2-naphthylacetic acid is structurally related to naproxen, which possesses a chiral center, the principles of chiral chromatography applied to naproxen are relevant. tandfonline.comdrexel.edu The enantiomers of a chiral drug can exhibit different pharmacological activities and toxicities. researchgate.net Chiral chromatography is essential for separating these enantiomers to ensure the quality and safety of the final product. tandfonline.commdpi.com

This separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). tandfonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used. researchgate.netmdpi.com For example, a Lux Amylose-1 column has been used to achieve baseline separation of naproxen enantiomers. mdpi.com In one optimized method, a mobile phase of methanol (B129727):water:acetic acid (85:15:0.1, v/v/v) at a flow rate of 0.65 mL/min on a Lux Amylose-1 column at 40 °C resulted in a resolution (Rs) of 3.21 within seven minutes. mdpi.com Another approach used a CHIRALCEL OD column with a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v). researchgate.net

Alternatively, adding a chiral selector, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to the mobile phase allows for enantiomeric separation on a standard achiral C18 column. tandfonline.com

Interactive Data Table: Chiral HPLC Separation Conditions for Related Compound Naproxen
ParameterMethod 1 (CSP)Method 2 (CSP)Method 3 (CMPA)
Column Lux Amylose-1 (150 mm × 4.6 mm, 5 µm) mdpi.comCHIRALCEL OD researchgate.netAchiral C18 tandfonline.com
Mobile Phase Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) mdpi.comHexane:Isopropanol:Glacial Acetic Acid (97:3:1, v/v) researchgate.net15% Ethanol, 25 mM HP-β-CD, 0.5% TEA, pH 3.5 tandfonline.com
Flow Rate 0.65 mL/min mdpi.com1.0 mL/min researchgate.net1 mL/min tandfonline.com
Temperature 40 °C mdpi.com35 °C researchgate.net25 °C tandfonline.com
Detection UV at 230 nm researchgate.netUV at 254 nm researchgate.netNot Specified
Resolution (Rs) 3.21 mdpi.comBaseline Separation researchgate.netNot Specified

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of 6-Methoxy-2-naphthylacetic acid and its related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. conicet.gov.ar Both ¹H NMR and ¹³C NMR are routinely used for the structural confirmation and elucidation of 6-Methoxy-2-naphthylacetic acid and its derivatives. nih.govresearchgate.net

In the ¹H NMR spectrum of a prodrug of 6-Methoxy-2-naphthylacetic acid, characteristic signals can be assigned to the different protons in the molecule. For example, the methoxy (B1213986) group (OCH₃) protons typically appear as a singlet around δ 3.91 ppm, and the methylene (B1212753) protons (-CH₂) of the acetic acid side chain appear as a singlet around δ 3.87 ppm. google.com The aromatic protons of the naphthalene (B1677914) ring system appear in the region of δ 7.1-7.7 ppm. google.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Together with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved, which is crucial for identifying process-related impurities and degradation products. nih.govresearchgate.net For instance, NMR was instrumental in characterizing an impurity in naproxen as 2-(6-methoxynaphthalen-2-yl)acrylic acid. nih.govresearchgate.net

Interactive Data Table: Representative ¹H NMR Data for 6-Methoxy-2-naphthylacetic acid Derivatives
Functional GroupProton TypeChemical Shift (δ ppm)MultiplicityReference
Methoxy-OCH₃3.91singlet google.com
Methylene-CH₂-COOH3.87singlet google.com
AromaticAr-H7.11 - 7.72multiplet/doublet/singlet google.com

Note: Chemical shifts are dependent on the solvent and the specific derivative of the compound.

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR) for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for identifying the functional groups present in 6-Methoxy-2-naphthylacetic acid. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

A prominent feature in the FTIR spectrum of 6-Methoxy-2-naphthylacetic acid is the strong, sharp signal for the carbonyl (C=O) stretching vibration of the carboxylic acid group, which typically appears around 1693-1728 cm⁻¹. tandfonline.comresearchgate.net The presence of both non-hydrogen-bonded and hydrogen-bonded carbonyl stretching vibrations can be observed, with the former being more dominant. farmaciajournal.com The O-H stretching region also provides valuable information. In the spectra of salts of 6-Methoxy-2-naphthylacetic acid, N-H stretching vibrations appear in the range of 3285-3389 cm⁻¹, which are absent in the parent compound. tandfonline.com

Other significant peaks include those for C-H stretching in the aromatic and aliphatic regions, C-O stretching of the methoxy group and carboxylic acid, and C=C aromatic stretching. researchgate.net For instance, studies have reported C-O stretching vibrations at approximately 1264 cm⁻¹ and aromatic C=C stretching at 1630.9 cm⁻¹. researchgate.net The interaction with other substances, such as in the formation of salts or inclusion complexes, can lead to noticeable shifts in these peaks, providing evidence of the chemical changes. tandfonline.comfarmaciajournal.com For example, the disappearance of the carboxyl peak and the appearance of a carboxylate peak can suggest salt formation. farmaciajournal.com

Table 1: Characteristic FTIR Absorption Bands for 6-Methoxy-2-naphthylacetic acid and its Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
Carbonyl (Carboxylic Acid)C=O Stretching1693 - 1728 tandfonline.comresearchgate.netfarmaciajournal.com
Hydroxyl (Carboxylic Acid)O-H Stretching3000 - 3500 researchgate.net
MethoxyC-O Stretching~1264 researchgate.net
AromaticC=C Stretching~1631 researchgate.netcambridge.org
AliphaticC-H Stretching~2935 researchgate.net
Amine (in salts)N-H Stretching3285 - 3389 tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of 6-Methoxy-2-naphthylacetic acid. The technique provides a precise molecular weight of approximately 216.23 g/mol . nih.govnih.gov

Under electron ionization, the molecule undergoes characteristic fragmentation. A primary cleavage event is often the rupture of the carboxylic acid (COOH) group. core.ac.uk This is frequently followed by the loss of the methyl group (CH₃) from the methoxy moiety. core.ac.uk The fragmentation pattern helps to confirm the compound's structure and can be compared with thermal analysis data to understand its decomposition pathways. core.ac.uk

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 6-Methoxy-2-naphthylacetic acid in complex biological matrices like human plasma. nih.gov In such analyses, the analyte is typically monitored using multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov The fragmentation of the precursor ion into specific product ions is used for quantification.

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible spectroscopy is a widely used technique for the detection and quantification of 6-Methoxy-2-naphthylacetic acid, as well as for assessing its purity. The molecule exhibits characteristic absorption maxima (λmax) in the ultraviolet region due to its aromatic naphthalene ring system.

The position of the absorption maximum can vary depending on the solvent used. For instance, in methanol, a λmax has been reported at 261 nm and 331 nm in different studies. researchgate.netnih.gov In ethanol, a λmax of 242 nm has been observed. wjpsonline.com For its sodium salt in various media, an absorption maximum at 230 nm is characteristic. scirp.org

The technique's adherence to the Beer-Lambert law allows for the quantitative determination of the compound's concentration in solution. researchgate.netwjpsonline.com This is routinely applied in dissolution studies and for assaying the compound in pharmaceutical formulations. wjpsonline.comscirp.org The limit of detection (LOD) and limit of quantification (LOQ) have been established in various methods, demonstrating the sensitivity of UV spectroscopy for this analyte. scirp.org For example, one method reported LOD and LOQ values of 0.054 µg/mL and 0.181 µg/mL, respectively, in one medium. scirp.org HPLC with UV detection is also a common method for its determination in biological fluids. nih.gov

Table 2: UV Absorption Maxima of 6-Methoxy-2-naphthylacetic acid in Different Solvents

Solventλmax (nm)Reference
Methanol261, 331 researchgate.netnih.gov
Ethanol242 wjpsonline.com
Methanol:DMSO (4:1)331 researchgate.net
Buffer (pH 6.8 and 9) (Sodium Salt)230 scirp.org

Micelle-Stabilized Room-Temperature Phosphorimetry for Kinetic Determinations

Micelle-Stabilized Room-Temperature Phosphorimetry (MS-RTP) is a sensitive luminescence technique that has been applied to the kinetic determination of 6-Methoxy-2-naphthylacetic acid. nih.gov This method avoids the need for cryogenic conditions and can be used for rapid analysis, often in complex matrices like urine. nih.gov

The methodology often involves the use of a stopped-flow mixing technique, which allows for the rapid measurement of the phosphorescence signal as it develops. nih.govacs.org The presence of micelles, typically formed from surfactants like sodium dodecyl sulfate, and heavy atoms, such as thallium(I) ions, enhances the phosphorescence emission. tandfonline.com The rate of the phosphorescence development, measured as the maximum slope of the kinetic curve, is directly proportional to the concentration of 6-Methoxy-2-naphthylacetic acid. nih.gov

Optimization of experimental variables, such as pH and reagent concentrations, is crucial for maximizing sensitivity and selectivity. nih.gov For 6-Methoxy-2-naphthylacetic acid, excitation and emission wavelengths have been reported at approximately 273 nm and 516 nm, respectively. nih.gov This technique offers a fast and simple alternative for the determination of this compound. tandfonline.com

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) in Research

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of 6-Methoxy-2-naphthylacetic acid, such as its melting point and decomposition behavior. tandfonline.comfarmaciajournal.com

The DSC thermogram of pure 6-Methoxy-2-naphthylacetic acid shows a sharp endothermic peak corresponding to its melting point, which is reported to be around 171-173°C. tandfonline.com This sharp peak indicates the crystalline nature of the compound. clinmedjournals.org The formation of salts or other derivatives results in significant shifts in this melting endotherm, providing clear evidence of interaction and the formation of new solid phases. tandfonline.com For example, salts formed with amine bases generally exhibit lower melting points than the parent acid. tandfonline.comtandfonline.com

TGA provides information about the thermal stability and decomposition of the compound. Studies have shown that 6-Methoxy-2-naphthylacetic acid decomposes in several steps over a temperature range. core.ac.uk For instance, one study reported complete decomposition within a range of 80-480°C. researchgate.net The initial decomposition step often corresponds to the loss of the carboxylic acid group, which aligns with findings from mass spectrometry. core.ac.uk Calculated differential thermal analysis (c-DTA) can further distinguish thermal events, showing an endothermic peak for melting and an exothermic peak associated with decomposition. nih.gov

Table 3: Thermal Properties of 6-Methoxy-2-naphthylacetic acid

Analytical TechniqueObservationTemperature (°C)Reference
DSCMelting Point (Endothermic Peak)171.55 tandfonline.com
TGADecomposition Range80 - 480 researchgate.net
c-DTAMelting Peak (Endothermic)158.7 nih.gov
c-DTADecomposition Peak (Exothermic)314.5 nih.gov

Surface Characterization Techniques (e.g., Scanning Electron Microscopy, SEM)

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology, particle size, and shape of 6-Methoxy-2-naphthylacetic acid and its formulations. tandfonline.comfarmaciajournal.com This technique provides high-resolution images of the solid-state structure.

SEM studies have revealed that the pure compound exists in a specific crystalline form. farmaciajournal.com When formulated into different systems, such as salts or co-milled powders, the surface morphology can change significantly. tandfonline.comfarmaciajournal.com For example, the formation of salts of 6-Methoxy-2-naphthylacetic acid with various bases results in distinct and different surface morphologies for each salt, as observed by SEM. tandfonline.comtandfonline.com In studies involving interaction with excipients like aluminum hydroxide, SEM has shown the presence of stabilized microparticles containing clusters of nano- and submicron drug crystals. farmaciajournal.com This morphological information is crucial for understanding how different processing methods affect the physical properties of the compound, which can in turn influence its dissolution and bioavailability. farmaciajournal.comijcsi.pro

Research Applications and Broader Scientific Implications of Methoxy 2 Naphthylacetic Acid

Role in Plant Physiology Research

Methoxy-2-naphthylacetic acid, as a derivative of 2-naphthylacetic acid, is situated within a class of compounds recognized for their significant influence on plant growth and development. Naphthylacetic acids are synthetic plant hormones belonging to the auxin family. semanticscholar.orgwikipedia.org Auxins are crucial for a variety of plant processes, including cell division and elongation. mdpi.comphytotechlab.com

Naphthylacetic acids, such as 1-naphthylacetic acid (NAA), are widely utilized in agriculture and horticulture as rooting agents for the vegetative propagation of plants from stem and leaf cuttings. wikipedia.orgplantcelltechnology.com They function as plant growth regulators that can induce the formation of adventitious roots, improve cutting culture, and promote fruit set. mdpi.complantgrowthhormones.com The primary actions of these synthetic auxins include the activation of cell division, cell elongation, and RNA synthesis. mdpi.com Like naturally occurring auxins, their effects are concentration-dependent, with high concentrations potentially becoming toxic to plants. wikipedia.orgmdpi.com The application of these regulators is a cornerstone of commercial plant production, aiding in increasing crop yield and quality. mdpi.com

Auxins play a fundamental role in controlling plant cell expansion and division. nih.gov Studies on related auxin compounds, like 1-naphthaleneacetic acid (NAA), have demonstrated a clear impact on these cellular processes. Research on tobacco cell lines showed that NAA stimulates cell elongation at concentrations much lower than those required to stimulate cell division. nih.gov This suggests that different auxin compounds may activate distinct pathways for controlling cell division and elongation. nih.gov Generally, auxins are essential for regulating cell elongation, tissue swelling, and callus initiation in plant cell culture. phytotechlab.com

Use as a Reference Standard in Analytical Method Development and Quality Control

6-Methoxy-2-naphthylacetic acid (6-MNA) and its deuterated forms serve as reference standards in analytical chemistry. synzeal.com These standards are crucial for the development and validation of analytical methods, particularly for quality control (QC) applications in the pharmaceutical industry. synzeal.com For instance, a deuterated reference standard of 6-MNA is used in the context of the commercial production of Nabumetone (B1676900). synzeal.com

The compound can be analyzed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com Method development for 6-MNA allows for its separation and quantification, which is essential for applications such as pharmacokinetics and the isolation of impurities in preparative separation. sielc.com Furthermore, as 6-MNA is a known active metabolite of the drug nabumetone and a potential impurity in preparations of naproxen (B1676952), its accurate detection and quantification are vital for quality assurance. caymanchem.com

Application AreaAnalytical TechniquePurpose
Pharmaceutical Quality ControlHPLCMethod development, impurity profiling
PharmacokineticsHPLCQuantification in biological matrices
Commercial Drug ProductionNot specifiedQuality control of Nabumetone

Exploration in Material Science or Ligand Chemistry (e.g., metal complexes)

Derivatives of naphthaleneacetic acid, including the related compound (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), are utilized as chiral ligands in the synthesis of metal complexes. semanticscholar.orgmdpi.comsigmaaldrich.com These carboxylate ligands can coordinate with a variety of metal ions, forming coordination compounds with interesting structural features and properties. semanticscholar.orgmdpi.com The carboxylate group offers two oxygen atoms that can form multiple bonds with metal ions, leading to diverse structural assemblies. semanticscholar.org The resulting metal complexes have been studied for their spectroscopic, physicochemical, and biological properties. mdpi.comnih.gov For example, (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid has been specifically used in the synthesis of organotin (IV) carboxylate metal complexes. sigmaaldrich.com

LigandMetal Complex TypeResearch Focus
(S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acidOrganotin (IV) carboxylatesSynthesis and structural characterization
Naphthalene-based acetic acidsVarious metal coordination compoundsStructural features, physicochemical properties, biological activity

Analog Development for Investigating Biological Targets (e.g., PTGS inhibition)

6-Methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. ncats.ionih.govnih.gov A significant area of research for this compound and its analogs is the investigation of biological targets such as prostaglandin-endoperoxide synthase (PTGS), also known as cyclooxygenase (COX). nih.gov 6-MNA is a competitive inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the formation of prostanoids involved in inflammation. caymanchem.comncats.iochemicalbook.com

Research has focused on understanding the selectivity and inhibitory effects of 6-MNA and related compounds on COX isoforms. caymanchem.comchemicalbook.comscbt.com For example, it has been shown to inhibit COX-1 and lipopolysaccharide (LPS)-induced COX-2 activities in human whole blood. caymanchem.com The development of prodrugs, such as nabumetone which is converted to 6-MNA in the body, represents a form of analog development aimed at improving therapeutic profiles. nih.govgoogle.com The study of such compounds contributes to the broader understanding of NSAID mechanisms and the development of new anti-inflammatory agents. ncats.ionih.gov

CompoundBiological TargetKey Finding
6-Methoxy-2-naphthylacetic acid (6-MNA)COX-1 and COX-2 (PTGS)Competitive inhibitor of both isoforms. caymanchem.comchemicalbook.com
Nabumetone(Prodrug for 6-MNA)Metabolized to the active inhibitor, 6-MNA. nih.gov

Environmental Fate and Degradation Research of Methoxy 2 Naphthylacetic Acid

Studies on Degradation Pathways in Environmental Matrices (e.g., water/sediment systems)

The environmental fate of Methoxy-2-naphthylacetic acid is influenced by the complex interplay of conditions within environmental matrices like water and sediment. As an active metabolite of nabumetone (B1676900), it enters aquatic environments primarily through wastewater effluent, as it is excreted by the human body and not fully removed by conventional treatment processes. nih.gov Studies have detected both nabumetone and this compound in surface waters, with concentrations reported in the nanogram per liter (ng/L) range. nih.gov

The composition of the water matrix significantly impacts degradation efficiency. nih.gov The presence of various inorganic anions (e.g., Cl⁻, CO₃²⁻, HCO₃⁻) and organic substances like humic acid can alter the rate and pathway of degradation. nih.gov For instance, research on the parent compound, nabumetone, showed that degradation rates differ between ultrapure water, tap water, and synthetic wastewater, indicating that the environmental context is a critical factor. nih.gov

While direct studies on the degradation of this compound in water/sediment systems are limited, research on other NSAIDs provides relevant insights. For a range of NSAIDs, the removal rate in river water/sediment systems has been shown to decrease as the concentration of dissolved oxygen decreases. researchgate.net This suggests that the redox condition of the matrix (oxic vs. anoxic) is a key determinant of persistence.

Table 1: Factors Influencing Degradation in Environmental Matrices

FactorInfluence on DegradationSource
Water Matrix Composition The presence of inorganic ions and organic matter (e.g., humic acid) in surface water, groundwater, and wastewater can significantly influence degradation rates compared to pure water. nih.gov
Dissolved Oxygen Degradation rates for NSAIDs are generally lower under anoxic (low oxygen) conditions compared to aerobic (high oxygen) conditions in water/sediment systems. researchgate.net
Sorption As a naphthylacetic acid derivative, it may exhibit some level of sorption to sediment and suspended solids, affecting its bioavailability for degradation in the water column.

Investigation of Abiotic Degradation Processes (e.g., Photolytic Degradation)

Abiotic processes, particularly photolytic degradation, are significant pathways for the transformation of this compound in the environment. Research has demonstrated that the compound undergoes photodecarboxylation when exposed to light in both aqueous and organic solvents. ingentaconnect.com

The mechanism of photodegradation is complex. It involves the molecule absorbing light energy, leading to an excited singlet state. ingentaconnect.com From this excited state, a naphthalene (B1677914) radical cation is generated, which then reacts with molecular oxygen, leading to a decarboxylation process (the loss of CO₂). ingentaconnect.com This pathway has been supported by steady-state and time-resolved fluorescence experiments, which show fluorescence quenching by oxygen. ingentaconnect.com

This photolytic instability is a key characteristic of its environmental fate, suggesting that in sunlit surface waters, this compound is likely to be transformed into other compounds. ingentaconnect.comresearchgate.net The process is considered a primary mechanism for its natural attenuation in aquatic environments where light penetration is sufficient.

Research on Biotic Degradation Mechanisms (e.g., Biodegradability under aerobic/anoxic conditions)

Information specifically detailing the biotic degradation of this compound is not extensively available. However, research on structurally similar compounds and other NSAIDs indicates that biodegradation can occur.

Studies on a variety of NSAIDs have found that they are generally biodegradable under aerobic conditions, with dissipation half-lives in river water/sediment systems ranging from a few days to several weeks. researchgate.net For some NSAIDs like naproxen (B1676952) and ketoprofen, degradation rates were observed to decrease significantly (half-lives doubled) under anoxic conditions, suggesting that oxygen-dependent microbial processes are the primary drivers of their biodegradation. researchgate.net Given the structural similarities, it is plausible that this compound follows a similar pattern, being more readily biodegradable in oxygen-rich environments.

Furthermore, research into related naphthalene-based compounds shows that anaerobic degradation is possible. For example, 2-naphthylacetic acid has been identified as an initial metabolite during the anaerobic degradation of naphthalene by sulfate-producing bacteria. nih.gov This suggests that microbial communities in anoxic sediments could potentially mediate the transformation of the this compound structure, although specific pathways and rates have not been elucidated for this particular compound.

Identification of Environmental Degradation Products

The identification of transformation products is essential for a complete understanding of a compound's environmental risk. Through studies on its photolytic degradation, specific products of this compound have been identified.

The primary and most consistently identified photoproduct is 6-methoxy-2-naphthaldehyde . ingentaconnect.comresearchgate.net This product is formed through an oxidative decarboxylation process initiated by light. ingentaconnect.com The formation of this aldehyde represents a significant transformation of the original acetic acid side chain.

Table 2: Identified Degradation Products of this compound and Related Compounds

Parent CompoundDegradation ProcessIdentified Product(s)Source
This compound Photolytic Degradation (Oxidative Decarboxylation)6-methoxy-2-naphthaldehyde ingentaconnect.comresearchgate.net
Nabumetone (Prodrug)Metabolic TransformationThis compound nih.govnih.gov
Nabumetone (Prodrug)Radiolytic DegradationTrihydroxylated nabumetone, 4-(6-hydroxy-2-naphthyl)-2-butanone nih.gov

While the toxicity of this compound's specific degradation products is not fully characterized, studies on the degradation products of its parent compound, nabumetone, have shown that some transformation products could have slightly increased toxicity compared to the parent compound, although still lower than that of this compound itself. nih.gov

Computational and Theoretical Studies of Methoxy 2 Naphthylacetic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. scielo.org.mx These studies are crucial for understanding the pharmacological action of drugs by visualizing their interactions with protein targets at the molecular level.

Docking studies have been central to understanding the inhibitory action of 6-MNA on cyclooxygenase (COX) enzymes, particularly its selectivity for COX-2. scbt.com In silico molecular docking analyses have been performed to investigate the interactions between 6-MNA and the active sites of both COX-1 and COX-2 enzymes. uobaghdad.edu.iq These studies help to elucidate the molecular basis for the compound's anti-inflammatory activity. uobaghdad.edu.iq The active site of the COX-2 enzyme is characterized by three distinct regions or cavities (A, B, and C) composed of approximately 22 amino acids. uobaghdad.edu.iq Docking simulations place 6-MNA within these binding sites to identify key interactions. uobaghdad.edu.iq

Furthermore, computational docking has been employed to study the binding of 6-MNA to human serum albumin (HSA), the primary carrier protein for drugs in the bloodstream. scielo.org.mx These simulations predict the binding affinity (ΔG, kcal/mol) and can correlate these values with experimentally determined association constants (Ka). scielo.org.mx By docking 6-MNA into the known drug-binding sites of HSA, researchers can predict the stability of the drug-protein complex, which is a critical factor in the drug's pharmacokinetic profile. scielo.org.mx

A comparative docking analysis of various drugs, including 6-MNA, into a refined model of HSA demonstrated a strong correlation between predicted affinities and experimental association constants, validating the accuracy of the computational protocol. scielo.org.mx

Target ProteinDocking SoftwareKey Findings
Cyclooxygenase-2 (COX-2)GOLD (CCDC)Predicted high binding affinity and identified key molecular interactions within the enzyme's active site. uobaghdad.edu.iq
Human Serum Albumin (HSA)AutoDock VinaPredicted binding affinity correlated well with experimentally determined association constants, clarifying its transport mechanism in plasma. scielo.org.mx

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, charge distribution, and vibrational frequencies.

For molecules related to 6-MNA, DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, have been used to predict charge distribution and identify reactive sites. These calculations are fundamental in understanding the molecule's reactivity and how it might interact with biological receptors or participate in chemical reactions.

DFT calculations have also been successfully used to predict the vibrational spectra (FTIR and Raman) of naphthylacetic acid derivatives. researchgate.net Theoretical calculations of wavenumbers are often performed and compared with experimental data, with the assignments of vibrational modes confirmed through potential energy distribution (PED) analysis. researchgate.netresearchgate.net For 6-MNA, theoretical calculations using the DFT/B3LYP method with 6-311G(d,p) and 6-311++G(d,p) basis sets have shown that the difference between observed and calculated vibrational wavenumbers is minimal, allowing for a complete assignment of the molecule's vibrational modes. researchgate.net

Calculation TypeMethod/Basis SetPredicted Properties
Electronic StructureDFT/B3LYP/6-311G Charge distribution, reactive sites.
Vibrational AnalysisDFT/B3LYP/6-311+GFundamental vibrational frequencies, assignment based on Total Energy Distribution (TED). researchgate.net
Spectroscopic PredictionTD-DFTUV-Vis absorption wavelengths and oscillator strengths. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into its flexibility and the stability of its conformations.

While specific MD simulation studies focusing solely on 6-MNA are not extensively detailed in the provided results, the methodology has been applied to related systems and drug-target complexes. For instance, MD simulations have been used to assess the conformational stability of complexes between potential drug molecules and their protein targets, such as those for Mycobacterium tuberculosis. nih.gov These simulations calculate metrics like the root-mean-square deviation (RMSD) over time to determine if a docked ligand remains stably bound within the protein's active site. nih.gov

The conformational preferences of related naphthyl derivatives, such as 2-methoxy-2-(1-naphthyl)propionic acid, have been studied extensively. researchgate.net These studies reveal that specific conformations can be stabilized by intramolecular interactions, such as CH/π interactions or hydrogen-bonding-like forces, which influence how the molecule interacts with its environment, including solvents or chromatographic stationary phases. researchgate.netresearchgate.net Such analyses are crucial for understanding the structure-activity relationships that govern the biological function of these compounds. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic properties and elucidating potential chemical reaction pathways.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. Calculations using TD-DFT can predict the absorption wavelengths and oscillator strengths for 6-MNA, which can then be compared to experimentally recorded UV-Vis spectra in solvents like methanol (B129727). researchgate.net Furthermore, as mentioned in the DFT section, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be accurately predicted. researchgate.net Proton NMR (¹H NMR) chemical shifts can also be analyzed computationally, although experimental determination remains a primary tool. For instance, the ¹H NMR spectrum of 6-MNA shows characteristic signals for its aromatic, methoxy (B1213986), and methylene (B1212753) protons. tandfonline.comtandfonline.com

Computational studies can also shed light on reaction pathways, such as the metabolic conversion of the prodrug nabumetone (B1676900) into the active 6-MNA. tandfonline.comnih.gov This transformation is not a single step but a metabolic pathway involving several intermediates. tandfonline.comnih.gov Studies have identified intermediates such as 2-(6-methoxynaphthalen-2-yl)ethyl acetate (B1210297) (6-MNEA), 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol), and 2-(6-methoxynaphthalen-2-yl)acetaldehyde (B13589224) (6-MN-CHO). tandfonline.comnih.gov The transformation involves multiple non-cytochrome P450 enzymes, and computational modeling can help to understand the substrate specificity and reaction mechanisms of the enzymes involved, such as flavin-containing monooxygenase isoform 5 (FMO5) which catalyzes a Baeyer-Villiger oxidation step. tandfonline.com

Property/PathwayComputational MethodDetails
UV-Vis SpectrumTime-Dependent DFT (TD-DFT)Calculation of electronic transitions, absorption wavelengths, and oscillator strengths. researchgate.net
Vibrational Spectra (IR, Raman)Density Functional Theory (DFT)Prediction of vibrational wavenumbers and mode assignments. researchgate.net
Metabolic Reaction PathwayMechanistic AnalysisIdentification of intermediates (e.g., 6-MNE-ol, 6-MN-CHO) in the conversion of nabumetone to 6-MNA. tandfonline.comnih.gov

Q & A

Basic: What are the recommended safety protocols when handling Methoxy-2-naphthylacetic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile rubber gloves (minimum thickness 0.11 mm) for full or splash contact, as they provide 480-minute penetration resistance. Full-face particulate respirators (N99/P2) are advised if engineering controls are insufficient. Wear a complete chemical-resistant suit to prevent skin exposure .
  • Storage: Store in a locked, cool, and dark environment to minimize degradation risks .
  • Spill Management: Prevent entry into drainage systems; collect residues using approved methods and dispose via certified waste facilities .

Basic: What synthetic routes are documented for this compound?

Answer:
While direct synthesis data for this compound is limited, analogous naphthylacetic acid derivatives are synthesized via:

  • Ozonolysis Followed by Oxidation: Reacting precursors with ozone in dichloromethane, followed by hydrogen peroxide in acetic acid .
  • Alkaline Hydrolysis: Using potassium hydroxide in methanol/water mixtures to cleave ester groups or introduce methoxy functionalities .
  • Purification: Recrystallization from solvents like ethanol or acetone is recommended to achieve >97% purity, as seen in related compounds .

Advanced: How can researchers address the lack of comprehensive toxicological data for this compound in experimental design?

Answer:

  • Preliminary Screening: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish baseline toxicity profiles .
  • Dose Escalation: Start with low concentrations (e.g., ≤0.1%) to align with carcinogenicity thresholds set by IARC and OSHA .
  • Cross-Referencing: Compare toxicity data with structurally similar compounds (e.g., 2-naphthyloxyacetic acid) to infer potential hazards .

Advanced: What analytical techniques are suitable for characterizing the purity and stability of this compound?

Answer:

  • Melting Point Analysis: Confirm identity via melting point (101–104°C) using differential scanning calorimetry (DSC) .
  • Chromatography: Employ HPLC with UV detection (λ = 254 nm) or GC-MS to detect impurities, ensuring ≥97% purity .
  • Stability Testing: Perform accelerated degradation studies under varied pH, temperature, and light conditions to assess shelf-life .

Advanced: How can contradictory carcinogenicity classifications impact risk assessment, and how should researchers validate these findings?

Answer:

  • Contextual Analysis: Note that IARC, ACGIH, and OSHA classifications apply only when component concentrations exceed 0.1%. Discrepancies arise from differing agency thresholds .
  • Validation Strategies:
    • Conduct in vivo carcinogenicity studies (e.g., rodent models) over 18–24 months.
    • Use computational tools (e.g., QSAR models) to predict carcinogenic potential .
    • Cross-validate with epidemiological data from structurally related compounds .

Advanced: What methodologies are employed to study the biological activity of this compound in neurological models?

Answer:

  • Antiamnesic Activity: Utilize murine models to assess cognitive enhancement via Morris water maze or passive avoidance tests, referencing protocols for 2-naphthyloxyacetic acid derivatives .
  • Enzyme Interaction Studies: Perform in vitro esterase inhibition assays (e.g., α-naphthyl acetate esterase staining) to evaluate metabolic effects .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with neurological targets (e.g., acetylcholinesterase) .

Basic: How should this compound be transported and stored to comply with regulatory standards?

Answer:

  • Transport Classification: Classify under UN 2811 (Toxic Solid, Organic, n.o.s.), Packing Group III. Use sealed containers with hazard labels .
  • Storage Conditions: Keep in a ventilated, temperature-controlled environment (15–25°C), away from oxidizers and moisture .

Advanced: What strategies mitigate ecological risks given the absence of ecotoxicity data for this compound?

Answer:

  • Read-Across Approach: Apply data from analogous compounds (e.g., 2-hydroxy-1-naphthoic acid) to model biodegradability and bioaccumulation .
  • Microcosm Studies: Test soil mobility and aquatic toxicity using Daphnia magna or Vibrio fischeri assays .
  • Regulatory Alignment: Follow EPA TSCA guidelines for disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.